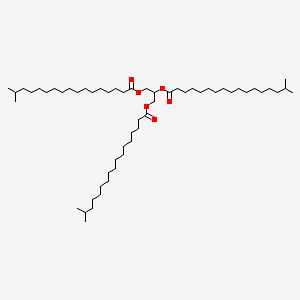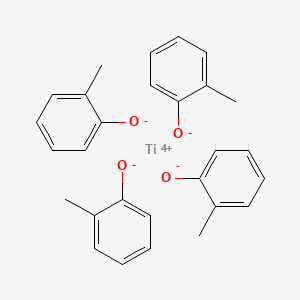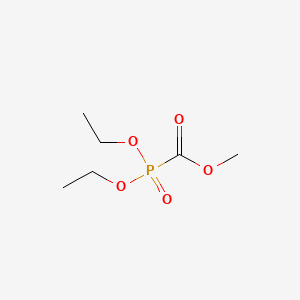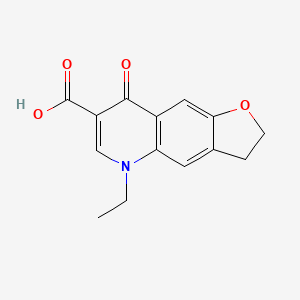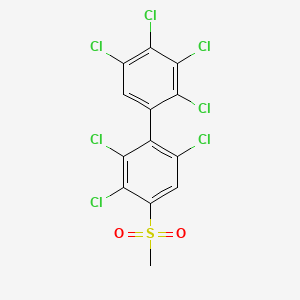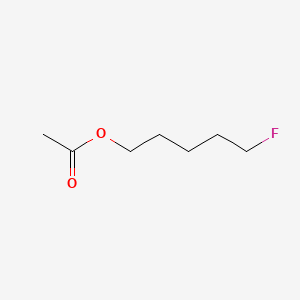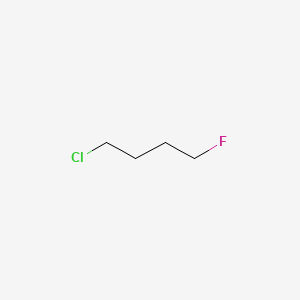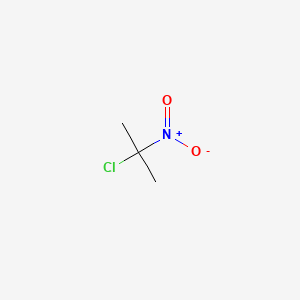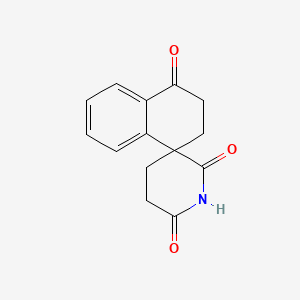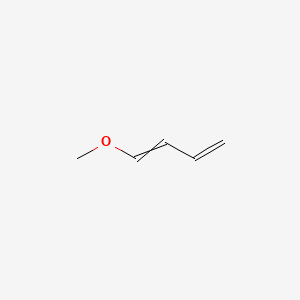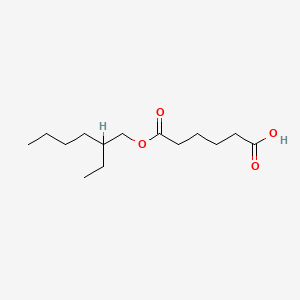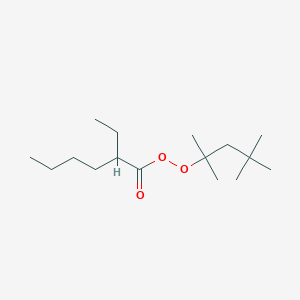
2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate
概要
説明
2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate is an organic peroxide compound. It is primarily used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is known for its stability and effectiveness in initiating polymerization processes, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate typically involves the reaction of 2,4,4-trimethylpentan-2-ol with 2-ethylhexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of continuous flow technology also enhances safety by minimizing the risk of peroxide decomposition during production.
化学反応の分析
Types of Reactions
2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions, including:
Addition Polymerization: The compound initiates the polymerization of monomers such as styrene, methyl methacrylate, and vinyl chloride.
Cross-Linking Reactions: It is used to cross-link polymers, enhancing their mechanical properties and thermal stability.
Common Reagents and Conditions
The decomposition of this compound is typically carried out at elevated temperatures, often in the range of 60-100°C. Common solvents used in these reactions include toluene and benzene. The presence of co-initiators such as amines or metal salts can enhance the efficiency of the decomposition process.
Major Products Formed
The primary products formed from the decomposition of this compound are free radicals, which subsequently initiate the polymerization of monomers. The resulting polymers can vary widely depending on the monomers used, ranging from polystyrene to polyvinyl chloride.
科学的研究の応用
2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate has a wide range of applications in scientific research and industry:
Polymer Chemistry: It is extensively used as an initiator in the synthesis of various polymers, including plastics, rubbers, and resins.
Material Science: The compound is used to modify the properties of materials through cross-linking, enhancing their durability and performance.
Biomedical Research: It is employed in the synthesis of biocompatible polymers for medical devices and drug delivery systems.
Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants, where it helps improve product performance and longevity.
作用機序
The mechanism of action of 2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These free radicals can then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets of this compound are primarily the monomers used in polymerization processes.
類似化合物との比較
Similar Compounds
- 1,1,3,3-Tetramethylbutyl 2-ethylperoxyhexanoate
- 2,2,4-Trimethylpentane
- 2,4,4-Trimethylpentan-2-yl 2-ethylhexanoate
Uniqueness
2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate is unique due to its high stability and efficiency as a polymerization initiator. Compared to similar compounds, it offers better control over the polymerization process, resulting in polymers with more consistent properties. Its ability to decompose at relatively low temperatures also makes it a safer and more versatile option for industrial applications.
特性
IUPAC Name |
2,4,4-trimethylpentan-2-yl 2-ethylhexaneperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-8-10-11-13(9-2)14(17)18-19-16(6,7)12-15(3,4)5/h13H,8-12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLMOBVJXKBPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OOC(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944943 | |
| Record name | 2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22288-43-3 | |
| Record name | 1,1,3,3-Tetramethylbutyl 2-ethylhexaneperoxoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22288-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethylbutyl 2-ethylperoxyhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethylbutyl 2-ethylperoxyhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


